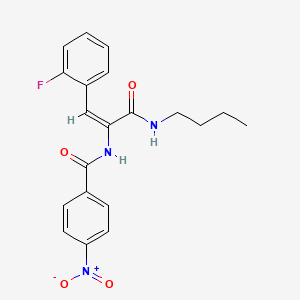
N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with functional groups such as carbamoyl, fluoro-phenyl, vinyl, and nitro-benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the carbamoyl group: This can be achieved by reacting butylamine with a suitable carbonyl compound.
Introduction of the fluoro-phenyl group: This step might involve a substitution reaction where a fluorine atom is introduced to a phenyl ring.
Vinyl group addition: This can be done through a Heck reaction or similar coupling reaction.
Nitro-benzamide formation: The final step could involve nitration of a benzamide precursor.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Receptor interaction: Mod
Propriétés
Formule moléculaire |
C20H20FN3O4 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N-[(E)-3-(butylamino)-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H20FN3O4/c1-2-3-12-22-20(26)18(13-15-6-4-5-7-17(15)21)23-19(25)14-8-10-16(11-9-14)24(27)28/h4-11,13H,2-3,12H2,1H3,(H,22,26)(H,23,25)/b18-13+ |
Clé InChI |
PDGVIYNMJASFLN-QGOAFFKASA-N |
SMILES isomérique |
CCCCNC(=O)/C(=C\C1=CC=CC=C1F)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCCCNC(=O)C(=CC1=CC=CC=C1F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


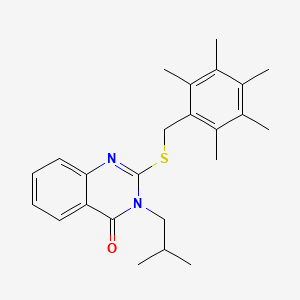

![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B11989160.png)
![2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide](/img/structure/B11989181.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989186.png)
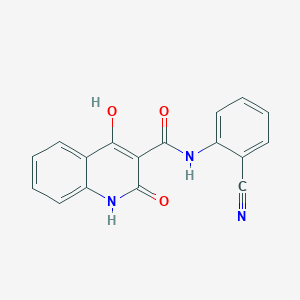
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B11989199.png)
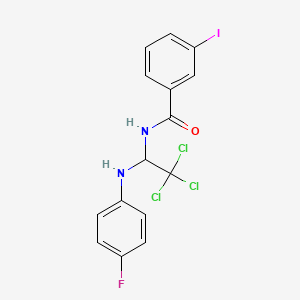
![2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole](/img/structure/B11989210.png)
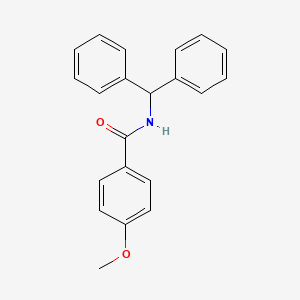

![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989225.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11989227.png)

